molecular formula C12H10ClF2N3 B6457697 N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine CAS No. 2548987-72-8

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457697
CAS No.: 2548987-72-8
M. Wt: 269.68 g/mol
InChI Key: JEHJWYFWLPWFAW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a difluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction. This can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with an amine group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of a carboxyl group.

    Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylated derivatives.

    Reduction: Formation of monofluoromethyl or methyl derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine and chlorine substitution on biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The chlorophenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-methylpyrimidin-4-amine: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    N-(2-fluorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine: Substitution of chlorine with fluorine on the phenyl ring can alter the compound’s reactivity and biological activity.

    N-(2-chlorophenyl)-6-(trifluoromethyl)-2-methylpyrimidin-4-amine: The presence of a trifluoromethyl group instead of a difluoromethyl group can significantly impact the compound’s chemical stability and biological interactions.

Uniqueness

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is unique due to the combination of its structural features, which include both a difluoromethyl group and a chlorophenyl group. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-5-3-2-4-8(9)13/h2-6,12H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHJWYFWLPWFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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